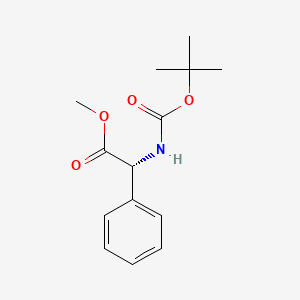

(R)-tert-Butoxycarbonylaminop henylacetic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds such as (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester involves a versatile method demonstrating the regioselective functionalization of ring nitrogens and the C3 amino group, highlighting the synthetic utility of tert-butoxycarbonyl protected intermediates in organic synthesis (Lauffer & Mullican, 2002).

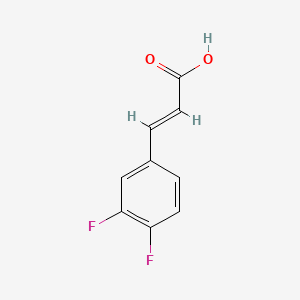

Molecular Structure Analysis

The molecular structure of tert-butoxycarbonyl-containing compounds is characterized by X-ray diffraction and density functional theory (DFT) calculations, as seen in studies of tert-butoxycarbonylglycyl-dehydroalanylglycine methyl ester. These analyses reveal the conformational preferences of the peptide chain in both solid-state and gas phase, indicating the influence of tert-butoxycarbonyl groups on the overall molecular structure (Ejsmont, Gajda, & Makowski, 2007).

Chemical Reactions and Properties

The chemical reactivity of tert-butoxycarbonyl-protected amino acids is highlighted in their use for the synthesis of pentafluorophenyl-(tert-butoxycarbonylamino)methyl carbamates, demonstrating the role of tert-butoxycarbonyl protection in facilitating complex synthetic transformations (Sureshbabu, Narendra, & Kantharaju, 2008).

Physical Properties Analysis

The synthesis and characterization of amino acid-derived polymers, including those with tert-butoxycarbonyl protection, offer insights into the physical properties of these materials. Such studies reveal the solubility, specific rotation, and circular dichroism (CD) spectroscopic properties, indicating the influence of tert-butoxycarbonyl groups on the physical behavior of the polymers (Qu, Sanda, & Masuda, 2009).

Chemical Properties Analysis

The chemical properties of tert-butoxycarbonyl-protected compounds are further elucidated through their application in the synthesis of ureidopeptides, showcasing the versatility of tert-butoxycarbonyl protection in peptide synthesis and the generation of complex molecular architectures (Sureshbabu et al., 2008).

Applications De Recherche Scientifique

Organic Chemistry Synthesis

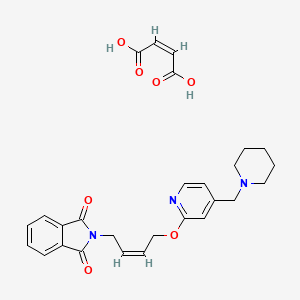

Sulfoxides Synthesis : (R)-tert-Butoxycarbonylaminophenylacetic acid methyl ester is utilized in synthesizing sulfoxides with biologically active residues. For example, it has been used to produce enantiomerically pure forms of sulfoxides, demonstrating its utility in chiral synthesis (Aversa et al., 2005).

Peptide Conformation Studies : This compound has been instrumental in studying the conformation of peptide chains, both in crystalline states and gas phases, providing insights into the structural dynamics of peptides (Ejsmont et al., 2007).

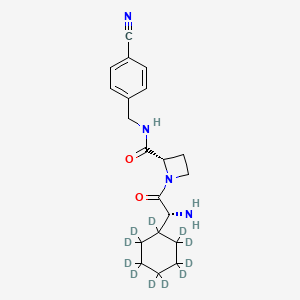

Dipeptide Mimetics : It is used in synthesizing dipeptide mimetics, such as in the creation of compounds that inhibit interleukin-1beta converting enzyme, illustrating its relevance in medicinal chemistry (Lauffer & Mullican, 2002).

Material Science Applications

- Polymer Synthesis : The compound is used in the synthesis of polymers, especially those containing amino acid moieties. Its incorporation into polymers has been shown to influence the properties like solubility and structural conformation of the resulting materials (Qu, Sanda, & Masuda, 2009).

Medicinal Chemistry

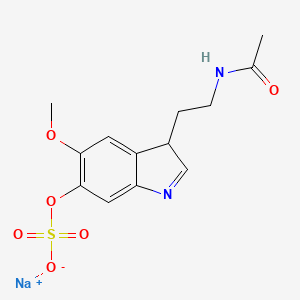

Cancer Research : It has applications in the synthesis of photosensitizers used for fluorescence imaging and photodynamic therapy in cancer treatment. This illustrates its potential in developing new therapeutic strategies for cancer (Patel et al., 2016).

Synthesis of Non-Natural Amino Acids : The compound is used in the synthesis of non-natural amino acids, which are crucial in the development of novel pharmaceuticals and biologically active compounds (Ferreira, Maia, & Monteiro, 2003).

Safety And Hazards

Orientations Futures

Future research could focus on the characterization of “®-tert-Butoxycarbonylaminop henylacetic acid methyl ester” and its derivatives, as well as their potential applications in various fields. For instance, the bacteriostatic activity of 2-phenylethanol derivatives has been linked to their interaction with biomembranes . Additionally, catalytic amidations from carboxylic acid and ester derivatives are an area of ongoing research .

Propriétés

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUHEYOGXNRVCO-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butoxycarbonylaminop henylacetic acid methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.